molecular formula C10H5F2NO2 B2869308 6,7-Difluoroquinoline-2-carboxylic acid CAS No. 1267467-98-0

6,7-Difluoroquinoline-2-carboxylic acid

Cat. No.: B2869308
CAS No.: 1267467-98-0
M. Wt: 209.152
InChI Key: CXQIJNDKZXAUEK-UHFFFAOYSA-N
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Description

6,7-Difluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the quinoline ring and a carboxylic acid group at the 2nd position. It has a molecular formula of C10H5F2NO2 and a molecular weight of 209.15 g/mol .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoroquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine atoms. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 6,7-difluoroquinoline derivatives . Another approach involves the direct fluorination of quinoline using fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Difluoroquinoline-2-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoroquinoline-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. This positioning enhances its reactivity in nucleophilic substitution and coupling reactions, as well as its biological activity compared to other fluorinated quinolines .

Properties

IUPAC Name

6,7-difluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)4-7(6)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQIJNDKZXAUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267467-98-0
Record name 6,7-difluoroquinoline-2-carboxylic acid
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